molecular formula C14H13BrN2OS B2626691 4-(3-Bromophenyl)-2-sulfanylidene-1,3,4,6,7,8-hexahydroquinazolin-5-one CAS No. 223694-67-5

4-(3-Bromophenyl)-2-sulfanylidene-1,3,4,6,7,8-hexahydroquinazolin-5-one

Cat. No.: B2626691
CAS No.: 223694-67-5
M. Wt: 337.24
InChI Key: BXJMXKODSUWFTQ-UHFFFAOYSA-N
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Description

This compound features a hexahydroquinazolin-5-one core with a 3-bromophenyl substituent at position 4 and a sulfanylidene (S=) group at position 2. Its partially saturated quinazolinone core confers conformational flexibility, which may impact binding interactions in pharmaceutical or materials science applications .

Properties

IUPAC Name

4-(3-bromophenyl)-2-sulfanylidene-1,3,4,6,7,8-hexahydroquinazolin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2OS/c15-9-4-1-3-8(7-9)13-12-10(16-14(19)17-13)5-2-6-11(12)18/h1,3-4,7,13H,2,5-6H2,(H2,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXJMXKODSUWFTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(NC(=S)N2)C3=CC(=CC=C3)Br)C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Bromophenyl)-2-sulfanylidene-1,3,4,6,7,8-hexahydroquinazolin-5-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 3-bromobenzaldehyde and thiourea, the intermediate is formed through a condensation reaction, followed by cyclization to yield the target compound.

Industrial Production Methods: Industrial production may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts may also be employed to enhance the efficiency of the synthesis.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiolate.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology and Medicine: In medicinal chemistry, derivatives of this compound are investigated for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Industry: In material science, the compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 4-(3-Bromophenyl)-2-sulfanylidene-1,3,4,6,7,8-hexahydroquinazolin-5-one exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The bromophenyl group can facilitate binding to hydrophobic pockets, while the sulfanylidene group can participate in redox reactions.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Core Heterocyclic Structure Comparisons

Target Compound vs. 4-(3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one ()
  • Core Structure: Target: Hexahydroquinazolinone (partially saturated bicyclic system with two nitrogen atoms). Compound: Phthalazinone (fully aromatic bicyclic system with two nitrogen atoms).
  • Functional Groups :
    • Target: Sulfanylidene (S=) at position 2.
    • : Oxadiazole (five-membered heterocycle with N-O-N) at position 4.
  • Implications: The hexahydroquinazolinone core in the target compound allows greater conformational flexibility compared to the rigid phthalazinone system.
Target Compound vs. 3-(4-Bromophenyl)-6,8-dichloro-2-methyl-3,4-dihydroquinazolin-4-one ()
  • Core Saturation: Target: Hexahydroquinazolinone (six-membered ring with three double bonds saturated). : Dihydroquinazolinone (one double bond saturated).
  • Substituents :
    • Target: Bromine at meta-position on phenyl.
    • : Bromine at para-position, with additional chlorine and methyl groups.
  • Implications: Increased saturation in the target compound may reduce aromaticity, affecting electronic delocalization.

Functional Group and Substituent Effects

Sulfanylidene vs. Sulfanyl Groups
  • Target Compound : Sulfanylidene (S=) at position 2.
  • Compound (5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde) : Sulfanyl (S–) group.
  • Key Differences :
    • Sulfanylidene (thioketone) has a polarizable S= bond, enhancing electrophilicity and hydrogen-bond acceptor capacity.
    • Sulfanyl (thioether) groups are less polar but improve lipophilicity, as seen in ’s trifluoromethyl-substituted pyrazole .

Substituent Position and Halogen Effects

  • Bromine vs. In , chlorine at positions 6 and 8 introduces strong electron-withdrawing effects, which may stabilize the dihydroquinazolinone core .

Data Table: Structural and Functional Comparisons

Property Target Compound Compound Compound
Core Structure Hexahydroquinazolin-5-one Phthalazin-1(2H)-one Dihydroquinazolin-4-one
Key Functional Groups 2-sulfanylidene, 3-bromophenyl 1,2,4-oxadiazole, 3-bromophenyl 4-bromophenyl, 6,8-dichloro, 2-methyl
Halogen Position Meta-bromine Meta-bromine (oxadiazole-linked) Para-bromine
Saturation Partially saturated (three double bonds reduced) Fully aromatic Partially saturated (one double bond reduced)
Potential Applications Pharmaceutical intermediate (flexible core for binding) Bioactive intermediate (rigid, π-stacking capable) Antimicrobial candidate (chlorine-enhanced stability)

Biological Activity

The compound 4-(3-Bromophenyl)-2-sulfanylidene-1,3,4,6,7,8-hexahydroquinazolin-5-one is a member of the quinazoline family characterized by its unique structure and diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry and pharmacology.

  • IUPAC Name: 4-(3-Bromophenyl)-2-sulfanylidene-1,3,4,6,7,8-hexahydroquinazolin-5-one
  • Molecular Formula: C14H12BrN2OS
  • CAS Number: 1580274
  • Melting Point: 338 - 340 °C

The compound exhibits a solid physical form with a purity of approximately 95% .

Synthesis

The synthesis of 4-(3-Bromophenyl)-2-sulfanylidene-1,3,4,6,7,8-hexahydroquinazolin-5-one typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds which are subsequently combined under specific conditions to yield the final product. Key reagents include bromophenyl derivatives and sulfanylidene precursors.

Antimicrobial Properties

Research has demonstrated that derivatives of quinazoline compounds exhibit significant antimicrobial activity. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains and fungi. The presence of the bromophenyl group is believed to enhance this activity by increasing lipophilicity and facilitating membrane penetration.

Antioxidant Activity

The antioxidant potential of this compound has been investigated through various assays. The results indicate that it can scavenge free radicals effectively, suggesting its utility in preventing oxidative stress-related diseases .

Enzyme Inhibition

One notable biological activity is its inhibition of acetylcholinesterase (AChE). Compounds similar to 4-(3-Bromophenyl)-2-sulfanylidene have shown non-toxic AChE inhibitory effects in model organisms. This property is particularly relevant for developing treatments for neurodegenerative diseases such as Alzheimer's.

Case Study 1: AChE Inhibition

In a study focusing on the synthesis and biological evaluation of novel pyrazoline derivatives derived from quinazoline structures, it was found that 4-(3-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl exhibited significant AChE inhibition without affecting malondialdehyde (MDA) concentrations in model fish. This suggests a potential therapeutic application in neuroprotection.

Case Study 2: Antimicrobial Testing

Another study evaluated the antimicrobial efficacy of various quinazoline derivatives against clinical isolates of bacteria. The results indicated that compounds bearing the sulfanylidene moiety displayed enhanced antibacterial activity compared to their non-sulfanylidene counterparts. This highlights the importance of structural modifications in enhancing biological activity .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
4-(3-Chlorophenyl)-2-sulfanylideneSimilar structure with chlorine instead of bromineModerate antibacterial activity
4-(3-Fluorophenyl)-2-sulfanylideneSimilar structure with fluorine substitutionEnhanced antioxidant properties
4-(3-Bromophenyl)-2-sulfanylideneTarget compoundSignificant AChE inhibition and antimicrobial effects

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